molecular formula C17H32N2O B12454228 N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide CAS No. 6577-66-8

N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B12454228
CAS No.: 6577-66-8
M. Wt: 280.4 g/mol
InChI Key: XCMADILOXAPSGO-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound features a piperidine ring substituted with a cycloheptyl group and a 2-methylpropyl group, making it a unique structure among piperidine derivatives.

Preparation Methods

The synthesis of N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide involves several steps:

    Cyclization: The piperidine ring is formed through cyclization reactions.

    Substitution: The cycloheptyl and 2-methylpropyl groups are introduced via substitution reactions.

    Amidation: The carboxamide group is introduced through amidation reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH adjustments. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with the central nervous system and other biological systems .

Comparison with Similar Compounds

N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

6577-66-8

Molecular Formula

C17H32N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H32N2O/c1-14(2)13-19-11-9-15(10-12-19)17(20)18-16-7-5-3-4-6-8-16/h14-16H,3-13H2,1-2H3,(H,18,20)

InChI Key

XCMADILOXAPSGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(CC1)C(=O)NC2CCCCCC2

Origin of Product

United States

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